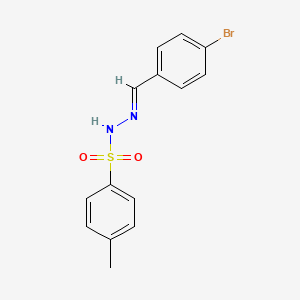

4-Bromobenzaldehyde tosylhydrazone

Description

Significance of Aryl Aldehyde Tosylhydrazones in Synthetic Methodologies

Aryl aldehyde tosylhydrazones, a specific subclass of N-tosylhydrazones, are particularly significant in synthetic organic chemistry. They are stable, crystalline solids that are easily prepared from the corresponding aryl aldehyde and p-toluenesulfonylhydrazide. tennessee.edu Their importance stems from their ability to act as precursors for a variety of reactive intermediates, primarily diazo compounds and carbenes, which can then participate in a multitude of bond-forming reactions. bohrium.comacs.org

These synthons are instrumental in transition-metal-catalyzed cross-coupling reactions, offering a complementary approach to classic methods for converting carbonyl groups into carbon-carbon double bonds. acs.org Palladium-catalyzed reactions, for example, have been extensively studied for creating C-C, C-N, C-S, and C-P bonds. thieme-connect.com Furthermore, aryl aldehyde tosylhydrazones are used in metal-free reductive coupling reactions with partners like boronic acids. researchgate.net They are also key reactants in the synthesis of unsymmetrical ketones through formyl C-H bond insertion, a process that avoids the direct handling of hazardous diazo compounds. organic-chemistry.orgacs.org The ability to generate complex molecular frameworks, such as diaryl- and triarylmethanes, from simple precursors highlights the synthetic power of aryl aldehyde tosylhydrazones. scirp.org

Specific Relevance of 4-Bromobenzaldehyde (B125591) Tosylhydrazone as a Precursor and Reactive Intermediate

Among the various aryl aldehyde tosylhydrazones, 4-bromobenzaldehyde tosylhydrazone holds specific importance as a bifunctional precursor. It combines the characteristic reactivity of a tosylhydrazone with the utility of an aryl bromide. This dual functionality allows for sequential and chemoselective reactions.

The tosylhydrazone moiety can be converted into a diazo or carbene intermediate for reactions like cyclopropanation, C-H insertion, or coupling with various nucleophiles. bohrium.comthieme-connect.com For instance, it has been used in copper-catalyzed [2+2+1] cycloaddition reactions with alkenes and tert-butyl nitrite (B80452) to form isoxazolines, which are important structural motifs in bioactive molecules. nih.govrsc.org In these reactions, the tosylhydrazone serves as the source for an in situ generated reactive intermediate. nih.govrsc.orgscispace.com

Simultaneously, the bromo-substituent on the aromatic ring acts as a handle for transition-metal-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura reaction. mdpi.com This enables the formation of a new carbon-carbon bond at the aryl bromide position. A notable application involves a one-pot, four-component reaction where 4-bromobenzaldehyde is first converted to its tosylhydrazone in situ, which then undergoes a reductive coupling, followed by a palladium-catalyzed Suzuki coupling at the bromide position to construct 4-benzyl-1,1'-biphenyl derivatives. mdpi.com This strategic use of this compound's dual reactivity allows for the efficient assembly of complex molecular architectures from simple starting materials.

Properties of 4-Bromobenzaldehyde and its Tosylhydrazone

This table presents key physical and chemical properties of 4-bromobenzaldehyde and its corresponding tosylhydrazone derivative.

| Property | 4-Bromobenzaldehyde | This compound |

| Chemical Formula | C₇H₅BrO | C₁₄H₁₃BrN₂O₂S |

| Molar Mass | 185.02 g/mol wikipedia.org | 353.23 g/mol bldpharm.com |

| Appearance | Colorless to pale yellow solid guidechem.com | White solid tennessee.edu |

| Melting Point | 55-58 °C guidechem.com | 172.0 - 176.0 °C tennessee.edu |

| Boiling Point | 255-258 °C wikipedia.org | Not applicable |

| CAS Number | 1122-91-4 guidechem.com | 19350-68-6 chemicalbook.com |

Selected Applications in Synthesis

The following table outlines significant synthetic transformations involving this compound, highlighting its role as a versatile intermediate.

| Reaction Type | Coupling Partners | Catalyst/Conditions | Product Type | Ref. |

| [2+2+1] Cycloaddition | Alkenes, tert-butyl nitrite | CuCl₂ | Isoxazolines | thieme-connect.comnih.gov |

| Reductive Coupling / Suzuki Coupling | Arylboronic Acids | K₂CO₃ then Pd(OAc)₂/PCy₃·HBF₄ | 4-Benzyl-1,1'-biphenyls | mdpi.com |

| Alkylation | Trialkylboranes | Base | Arylalkanes or Aryl alcohols | researchgate.net |

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N-[(E)-(4-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H13BrN2O2S/c1-11-2-8-14(9-3-11)20(18,19)17-16-10-12-4-6-13(15)7-5-12/h2-10,17H,1H3/b16-10+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPJBUIWCUYKVNL-MHWRWJLKSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC=C(C=C2)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H13BrN2O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis and Precursor Formation of 4 Bromobenzaldehyde Tosylhydrazone

Preparation Protocols for 4-Bromobenzaldehyde (B125591) Tosylhydrazone

The most direct and common method for preparing 4-bromobenzaldehyde tosylhydrazone is the acid-catalyzed condensation reaction between 4-bromobenzaldehyde and tosylhydrazide. The reaction typically proceeds with high efficiency in a suitable solvent.

A representative protocol involves dissolving or suspending p-toluenesulfonylhydrazide in an alcohol, such as methanol (B129727). orgsyn.org The addition of 4-bromobenzaldehyde to this mixture initiates a mildly exothermic reaction, leading to the dissolution of the starting materials. orgsyn.org Shortly after, the product, this compound, begins to crystallize from the solution. Cooling the mixture enhances the precipitation of the product, which can then be isolated by filtration, washed with a cold solvent, and dried. orgsyn.org The reaction generally provides high yields of the pure tosylhydrazone, often not requiring further purification. orgsyn.org Another reported method involves stirring the aldehyde and tosylhydrazide in methanol at a controlled temperature of 36°C for 24 hours to achieve the desired product. researchgate.net

| Reactant 1 | Reactant 2 | Solvent | Conditions | Outcome | Citation |

|---|---|---|---|---|---|

| 4-bromobenzaldehyde | p-toluenesulfonylhydrazide | Methanol | Mildly exothermic reaction at room temperature, followed by cooling. | Crystallization of the product in high yield (e.g., 87-93% for benzaldehyde (B42025) analog). | orgsyn.org |

| Aldehyde/Ketone | Tosylhydrazide | Methanol | Stirring at 36°C for 24 hours. | Formation of the corresponding tosylhydrazone. | researchgate.net |

In Situ Generation Strategies of this compound from Aldehyde Precursors

In many multi-step, one-pot syntheses, the isolation of this compound is unnecessary. Instead, it is generated in situ and consumed in a subsequent reaction step. This approach improves procedural efficiency and avoids handling the intermediate.

Strategies for in situ generation typically involve mixing 4-bromobenzaldehyde and tosylhydrazide in a suitable solvent at an elevated temperature. For instance, in a multi-component reaction, a solution of 4-bromobenzaldehyde and tosylhydrazide in 1,4-dioxane (B91453) is stirred at 80°C for two hours to form the tosylhydrazone intermediate before other reagents are added. mdpi.com Similarly, in certain cycloaddition reactions, the tosylhydrazone is generated in situ from 4-bromobenzaldehyde and tosylhydrazide in tetrahydrofuran (B95107) (THF) at 65°C. nih.govrsc.orgscispace.com These compounds, generated from readily available aldehydes, provide a versatile platform for constructing more complex molecules. rsc.org

Derivatization to Highly Reactive Intermediates

This compound is a gateway to several highly reactive species that are pivotal in carbon-carbon and carbon-heteroatom bond formation.

The base-mediated decomposition of tosylhydrazones, known as the Bamford-Stevens reaction, is a well-established method for generating diazo compounds. chemistryschool.netbristol.ac.uk In the presence of a base, N-tosylhydrazones can be readily converted into the corresponding diazo compounds. rsc.orgacs.orgnih.gov This transformation can be controlled to generate the diazo compound in situ, which is often advantageous due to the potential toxicity and explosive nature of isolated diazo compounds. bristol.ac.ukfigshare.com

A specific method involves first converting the tosylhydrazone into its corresponding salt by treatment with a base like sodium methoxide. orgsyn.org After removing the solvent, the resulting tosylhydrazone salt can be gently heated under vacuum. This process, known as vacuum pyrolysis, results in the elimination of sodium p-toluenesulfinate and the formation of the volatile diazo compound, which can be collected in a cold trap. orgsyn.org This method allows for the preparation of pure diazo compounds free from solvents. orgsyn.org

Diazo compounds are well-known precursors to carbenes. The loss of a dinitrogen molecule (N₂) from the diazo compound, often facilitated by transition metal catalysts or thermal conditions, affords a highly reactive carbene intermediate. scispace.comrsc.orgchemistryschool.net

The pathway from this compound to the corresponding carbene typically involves the initial, base-induced formation of the diazo compound. rsc.org This intermediate can then react with a transition metal, such as palladium, to form a metal carbene complex. acs.org This palladium carbene species can then undergo further reactions, such as migratory insertion, to form new carbon-carbon bonds. acs.org This two-step sequence, from tosylhydrazone to diazo compound to carbene, is a cornerstone of modern synthetic chemistry. scispace.comrsc.org

Beyond the traditional generation of diazo and carbene species, this compound can be directed toward other reactive intermediates, such as nitronates. A novel [2+2+1] cycloaddition reaction has been developed that proceeds through an in situ generated nitronate intermediate. rsc.orgscispace.com

In this process, the tosylhydrazone, generated in situ from 4-bromobenzaldehyde, is believed to first form a diazo compound intermediate. rsc.org This diazo compound then undergoes a nucleophilic substitution reaction with tert-butyl nitrite (B80452) (TBN) to afford a nitronate intermediate along with the release of dinitrogen. rsc.org This transformation is facilitated by a copper catalyst and allows for the synthesis of isoxazolines from tosylhydrazones, TBN, and alkenes. nih.govrsc.org This pathway highlights the versatility of tosylhydrazones in accessing reactive species beyond carbenes. scispace.com

Mechanistic Investigations of Transformations Involving 4 Bromobenzaldehyde Tosylhydrazone

Reaction Mechanisms in Cycloaddition Pathways

Cycloaddition reactions involving 4-bromobenzaldehyde (B125591) tosylhydrazone provide efficient routes to complex cyclic structures. The mechanistic understanding of these pathways is crucial for controlling the regioselectivity and stereoselectivity of the products. The key to these reactions is the initial conversion of the tosylhydrazone into a reactive diazo intermediate.

Elucidation of [2+2+1] Cycloaddition to Isoxazolines via Nitronates

A novel copper-catalyzed [2+2+1] cycloaddition strategy has been developed for the synthesis of isoxazolines, utilizing N-tosylhydrazones, such as the one derived from 4-bromobenzaldehyde, along with tert-butyl nitrite (B80452) (TBN) and various alkenes. nih.govscispace.comrsc.org This method is distinct from classical [3+2] cycloadditions that rely on nitrile oxides. nih.govscispace.com

The reaction is proposed to proceed through the following mechanistic steps, supported by experimental evidence and Density Functional Theory (DFT) calculations: nih.govrsc.org

Diazo Compound Formation : In the presence of a base like tetramethylethylenediamine (TMEDA), 4-bromobenzaldehyde tosylhydrazone (A) is converted into the corresponding diazo compound (B). rsc.org

Nitronate Generation : The diazo compound is then intercepted by tert-butyl nitrite, a process facilitated by a CuCl₂ catalyst, to generate a nitronate intermediate (C) and release nitrogen gas. nih.govrsc.org Computational studies suggest that in the absence of the copper catalyst, this step proceeds via a nucleophilic substitution mechanism. nih.govrsc.org

[3+2] Cycloaddition : The in situ generated nitronate (C) acts as a three-atom component and undergoes a [3+2] cycloaddition reaction with an alkene to form a nitroso acetal (B89532) intermediate (D). rsc.org

Elimination : The final step involves the elimination of a tert-butyloxy group from the nitroso acetal (D) to yield the desired isoxazoline (B3343090) product. nih.govrsc.org

This methodology demonstrates broad applicability, with the N-tosylhydrazone derived from 4-bromobenzaldehyde reacting successfully with various complex molecules, including derivatives of indomethacin, naproxen, and estrone, to produce the corresponding isoxazolines in moderate to good yields. nih.govrsc.orgthieme-connect.com

Table 1: Selected Examples of Isoxazoline Synthesis using this compound nih.govrsc.org

| Alkene Substrate | Product Yield (%) |

| Ethyl acrylate (B77674) | 88 |

| Styrene (B11656) | 75 |

| 1-Octene | 65 |

| Indomethacin derivative | 68 |

| Naproxen derivative | 72 |

Reaction Conditions: this compound (generated in situ), alkene, CuCl₂, TMEDA, TBN, in THF at 65°C. nih.govrsc.org

Control experiments have indicated that the reaction does not proceed via radical intermediates. nih.gov This pathway represents a significant advancement, offering a practical and flexible route to highly functionalized isoxazolines under mild conditions. rsc.orgresearchgate.netrsc.org

Carbene-Mediated Cycloaddition Mechanisms (e.g., Cyclopropanation, Pyrazoline Formation)

The diazo compound generated from this compound is a key precursor to a carbene, which can participate in various cycloaddition reactions.

Cyclopropanation : Metal-catalyzed decomposition of diazo compounds in the presence of alkenes is a well-established method for forming cyclopropane (B1198618) rings. nih.gov Catalysts based on cobalt, iron, and other transition metals are effective for this transformation. thieme-connect.comnih.govuva.nl The mechanism involves:

Formation of a diazo compound from this compound.

Reaction of the diazo compound with a metal catalyst (e.g., a cobalt-porphyrin complex) to extrude N₂ and form a metal-carbene intermediate. nih.gov

Transfer of the carbene moiety from the metal complex to an alkene, resulting in the formation of the cyclopropane ring. nih.gov

The use of chiral metalloporphyrins can induce high enantioselectivity in these reactions. nih.gov This approach is versatile, allowing for the cyclopropanation of a wide range of olefins.

Pyrazoline Formation : Pyrazolines, or dihydropyrazoles, are five-membered heterocyclic compounds. sci-hub.se While commonly synthesized from the condensation of α,β-unsaturated ketones and hydrazines, they can also be formed via the [3+2] cycloaddition of diazo compounds with alkenes. sci-hub.sersc.org In this context, the diazoalkane derived from this compound can act as a 1,3-dipole. The proposed mechanism involves the direct reaction of the diazo compound with an alkene, followed by cyclization to form the pyrazoline ring system. rsc.org The stability of the resulting pyrazoline isomer depends on the substitution pattern. sci-hub.se

Detailed Mechanisms in Transition Metal-Catalyzed Coupling Reactions

Palladium catalysis has unlocked a vast array of coupling reactions involving N-tosylhydrazones. These transformations typically proceed via the formation of a palladium-carbene intermediate, which then undergoes further reaction steps to form new carbon-carbon or carbon-heteroatom bonds.

Palladium Carbene Migratory Insertion Sequences

A central mechanistic step in many palladium-catalyzed reactions of tosylhydrazones is the migratory insertion of a carbene. organic-chemistry.orgrsc.org This process allows for the formation of new C-C bonds and the construction of complex molecular scaffolds. rsc.orgnih.govrsc.org

The general sequence is as follows:

Oxidative Addition : A Pd(0) species undergoes oxidative addition with an organohalide (e.g., o-iodoallylbenzene) to form a Pd(II) intermediate.

Carbene Formation : Concurrently, this compound is converted to its corresponding diazo compound, which then reacts with the Pd(II) complex to form a palladium-carbene species.

Migratory Insertion : The carbene ligand then inserts into the Pd-aryl bond. This key step creates a new C-C bond and a new organopalladium intermediate. rsc.orgacs.org

Subsequent Steps : This intermediate can then undergo further reactions, such as intramolecular carbopalladation or β-hydride elimination, to yield the final product and regenerate the catalyst. organic-chemistry.orgrsc.orgacs.org

This sequence has been successfully applied to the synthesis of indenes, benzofurans, and various substituted olefins. rsc.orgnih.gov For instance, the reaction between o-iodoallylbenzene and a tosylhydrazone in the presence of a palladium catalyst leads to indene (B144670) derivatives through a carbene migratory insertion followed by an intramolecular carbopalladation. rsc.org

Transmetalation and Reductive Elimination Steps

In many cross-coupling reactions, the organopalladium intermediate formed after migratory insertion undergoes transmetalation and reductive elimination to complete the catalytic cycle. nih.govcore.ac.uk

Transmetalation : This step involves the transfer of an organic group from a main-group organometallic reagent (e.g., an organoboron compound in Suzuki coupling or an organotin compound in Stille coupling) to the palladium center. mdpi.comlibretexts.org This displaces a halide or other leaving group and forms a diorganopalladium(II) complex. researchgate.net The efficiency of transmetalation can be significantly influenced by the choice of base and solvent. researchgate.net

Reductive Elimination : This is the final, product-forming step of the catalytic cycle. core.ac.uk The two organic ligands on the palladium center couple, forming a new C-C bond and regenerating the active Pd(0) catalyst. nih.govresearchgate.net This step is generally irreversible and is often favored for cis-diorganopalladium(II) complexes. core.ac.uk

A three-component coupling of an o-bromobenzaldehyde, an N-tosylhydrazone, and an alcohol illustrates these steps, where an initial carbene insertion is followed by steps that can be modulated to favor different outcomes. nih.govacs.org

Influence of Ligand Systems on Chemoselectivity (e.g., C-C vs. C-O Bond Formation)

The choice of ligand coordinated to the palladium center can exert profound control over the outcome of a reaction, a principle known as chemoselectivity. A notable example is the palladium-catalyzed three-component reaction of o-bromobenzaldehyde, an N-tosylhydrazone, and methanol (B129727). nih.govacs.orgfigshare.com Depending on the phosphine (B1218219) ligand used, the reaction can be selectively directed towards either C-C bond formation (yielding a methyl 2-benzylbenzoic ester) or C-O bond formation (yielding an ether). figshare.comacs.org

DFT studies and experimental results have shown that:

Bidentate Ligands (e.g., dppf, dppb) : These ligands, which have a strong electron-donating effect, favor the formation of the C-C coupled ester product. nih.govfigshare.com The electronic properties of these ligands disfavor the C,Br-reductive elimination pathway that would lead to the ether. acs.orgfigshare.com Instead, they promote a pathway involving migratory insertion of the carbene, followed by nucleophilic attack of methanol on the aldehyde carbonyl group and subsequent intramolecular reactions. nih.gov

Monodentate Ligands (e.g., P(o-tolyl)₃) : In contrast, using a monodentate ligand like P(o-tolyl)₃ with a strong base like t-BuOK predominantly yields the C-O coupled ether product. thieme-connect.com This ligand system facilitates the C,Br-reductive elimination from a key intermediate. nih.govfigshare.com

This ligand-controlled divergence highlights the crucial role of the electronic and steric properties of the ligand in modulating the relative energy barriers of competing mechanistic pathways within the catalytic cycle. acs.orgacs.org

Table 2: Ligand-Controlled Chemoselectivity in a Three-Component Reaction thieme-connect.comnih.gov

| Ligand | Base | Major Product | Bond Formed |

| dppf | K₂CO₃ | Methyl 2-benzylbenzoate | C-C |

| P(o-tolyl)₃ | t-BuOK | Ether derivative | C-O |

Mechanistic Insights into Other Catalytic and Uncatalyzed Reactions

The reactivity of this compound extends beyond the specific examples previously discussed, engaging in a variety of other catalytic and uncatalyzed transformations. Mechanistic studies of these reactions reveal diverse pathways, often involving the generation of key intermediates like diazo compounds and carbenes, which are central to their synthetic utility.

Copper-Catalyzed [2+2+1] Cycloaddition for Isoxazoline Synthesis

One notable catalytic transformation is the copper-catalyzed [2+2+1] cycloaddition of N-tosylhydrazones, tert-butyl nitrite (TBN), and alkenes to produce isoxazolines. nih.govscispace.com Detailed mechanistic investigations, combining experimental evidence and Density Functional Theory (DFT) calculations, have provided significant insights into this process. nih.govrsc.org

The reaction begins with the in situ formation of this compound from 4-bromobenzaldehyde and tosylhydrazine. nih.gov In the presence of a base, such as tetramethylethylenediamine (TMEDA), the tosylhydrazone (A) is converted into the corresponding diazo compound (B). rsc.org The crucial role of the copper catalyst, CuCl₂, is to facilitate the subsequent reaction between the diazo compound and tert-butyl nitrite. This interaction leads to the formation of a nitronate intermediate (C) with the release of nitrogen gas. nih.govrsc.org Without the catalyst, DFT calculations show this step has a higher energy barrier. nih.gov The copper(II) catalyst aids this transformation, making the process more efficient.

Following the formation of the nitronate, a [3+2] cycloaddition occurs between the nitronate (C) and the alkene, yielding a nitroso acetal intermediate (D). The final step involves the elimination of a tert-butyloxy group from this intermediate to furnish the desired isoxazoline product. rsc.org

Control experiments have been instrumental in refining this mechanism. For instance, the addition of a radical scavenger like butylated hydroxytoluene (BHT) did not significantly inhibit the reaction, suggesting that radical intermediates are not primary participants in the main pathway. nih.gov

Table 1: Key Intermediates and Reagents in Copper-Catalyzed Isoxazoline Synthesis

| Compound/Intermediate | Role in the Reaction Mechanism | Source |

| This compound (A) | Precursor to the diazo compound. | rsc.org |

| Diazo Compound (B) | Formed from the tosylhydrazone; reacts with TBN. | rsc.org |

| tert-Butyl Nitrite (TBN) | Reacts with the diazo compound to form the nitronate. | nih.gov |

| Copper(II) Chloride (CuCl₂) | Catalyst that facilitates the formation of the nitronate. | nih.gov |

| Nitronate (C) | Key intermediate that undergoes [3+2] cycloaddition with the alkene. | nih.govrsc.org |

| Nitroso Acetal (D) | Intermediate formed after cycloaddition, before elimination. | rsc.org |

Palladium-Catalyzed Multi-Component Reactions

This compound is also a key reactant in palladium-catalyzed multi-component reactions for synthesizing complex molecules like 4-benzyl-1,1'-biphenyl derivatives. mdpi.com A proposed mechanism for a one-pot, four-component reaction involving 4-bromobenzaldehyde, tosylhydrazide, and two arylboronic acid molecules highlights a sequence of catalytic cycles. mdpi.com

The catalytic cycle for the Suzuki coupling portion is well-established, involving oxidative addition of the aryl bromide (the 4-bromo-diarylmethane intermediate) to a Pd(0) species, transmetalation with the boronic acid, and reductive elimination to release the final product and regenerate the Pd(0) catalyst. thieme-connect.comwikipedia.org

Table 2: Mechanistic Steps in the One-Pot Synthesis of 4-Benzyl-1,1'-biphenyls

| Step | Description | Key Reagents/Catalysts | Source |

| 1 | In situ formation of this compound. | 4-Bromobenzaldehyde, Tosylhydrazide | mdpi.com |

| 2 | Reductive coupling to form a 4-bromo-diarylmethane intermediate. | Arylboronic Acid, K₂CO₃ | mdpi.com |

| 3 | Suzuki cross-coupling to form the final product. | Pd(OAc)₂, PCy₃·HBF₄, Arylboronic Acid | mdpi.com |

Visible-Light-Driven Anion Relay Chemistry (ARC)

A novel application of tosylhydrazones, including the derivative from 4-bromobenzaldehyde, is in visible-light-driven anion relay chemistry (ARC) for the synthesis of fully substituted pyrazoles. rsc.org This method represents a departure from traditional thermal reactions. Mechanistic investigations, including UV/vis studies and Stern-Volmer analysis, indicate that the photocatalyst, Rose Bengal, is the primary light-absorbing species. The excited photocatalyst is quenched by the N-tosylhydrazone anion, which is formed in the presence of a base. rsc.org

This energy transfer process transforms the tosylhydrazone into an anionic donor. The proposed mechanism continues with a series of steps including hydrogen migration, reaction with trace acid, elimination of water, and a final aromatization step, promoted by singlet oxygen, to yield the pyrazole (B372694) product. rsc.org This photocatalytic approach allows the reaction to proceed under mild conditions. rsc.org

Uncatalyzed and Base-Mediated Transformations

In the absence of a metal catalyst, the reactivity of this compound is typically initiated by a base. These reactions are fundamental to classic organic transformations like the Shapiro and Bamford-Stevens reactions. wikipedia.orgwikipedia.org

In the Shapiro reaction, treatment of a tosylhydrazone with two equivalents of a strong organolithium base, like n-butyllithium, leads to the formation of a vinyllithium (B1195746) species. wikipedia.org The mechanism involves the initial deprotonation to form an anion. This anion then eliminates the tosyl group to produce a diazonium anion, which subsequently loses a molecule of nitrogen gas to generate the vinyllithium carbanion. wikipedia.org This carbanion can then be quenched with an electrophile.

The Bamford-Stevens reaction is similar but uses a weaker base, such as sodium methoxide, and typically occurs in protic solvents. wikipedia.org This reaction also proceeds through a diazo intermediate but generally leads to the formation of an alkene via a carbene or a cationic intermediate, depending on the reaction conditions. For this compound, these base-mediated, uncatalyzed reactions provide a pathway to vinyl bromides or other alkene derivatives.

Advanced Synthetic Applications of 4 Bromobenzaldehyde Tosylhydrazone in Organic Synthesis

Diverse Coupling Reactions and Their Synthetic Utility

4-Bromobenzaldehyde (B125591) tosylhydrazone serves as a key precursor in a multitude of coupling reactions, enabling the formation of crucial carbon-carbon and carbon-heteroatom bonds. These reactions are often characterized by their high efficiency, broad substrate scope, and functional group tolerance.

Reductive Coupling with Organoboron Reagents for Csp2–Csp3 Bond Formation

A significant application of 4-bromobenzaldehyde tosylhydrazone lies in its reductive coupling with organoboron reagents to forge Csp2–Csp3 bonds. This transformation is a cornerstone in the synthesis of diarylmethane and related structures. In a notable example, the in situ generated N-tosylhydrazone from 4-bromobenzaldehyde reacts with an arylboronic acid to produce a 4-bromo-diarylmethane intermediate. mdpi.com This reaction is a key step in multi-component strategies for synthesizing more complex molecules. mdpi.com The process is generally efficient, with various substituted arylboronic acids, including those with electron-donating or electron-withdrawing groups, affording good to excellent yields of the desired products. mdpi.com

The versatility of this methodology is highlighted by its compatibility with a range of substrates. For instance, both 3-bromoacetophenone and 4-bromobenzaldehyde have been successfully coupled with m-tolylboronic acid, yielding the corresponding products in good yields. mdpi.com The reaction's success is influenced by both the electronic properties and steric hindrance of the substrates. mdpi.com

Multi-Component One-Pot Reactions Involving Arylboronic Acids

The reactivity of this compound is particularly well-suited for multi-component one-pot reactions, which offer significant advantages in terms of efficiency and atom economy. A noteworthy application is a four-component, one-pot reaction involving an aromatic carbonyl compound (like 4-bromobenzaldehyde), tosylhydrazide, and two different arylboronic acids. mdpi.comnih.gov This sequence typically involves the initial formation of the N-tosylhydrazone, followed by a reductive coupling with the first arylboronic acid to form a Csp2–Csp3 bond. mdpi.com Subsequently, a palladium-catalyzed Suzuki coupling with the second arylboronic acid constructs a Csp2–Csp2 bond, leading to the synthesis of 4-benzyl-1,1′-biphenyl derivatives. mdpi.comnih.gov

This one-pot strategy has been successfully applied to a variety of substrates, demonstrating good functional group tolerance. mdpi.com For example, using 4-acetylpyridine (B144475) as the starting material, a sequential reaction involving tosylhydrazide, 4-bromophenylboronic acid, and a second phenylboronic acid under palladium catalysis yields the final product directly without the need to isolate intermediates. mdpi.com

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product | Yield (%) | Reference |

| 4-Bromobenzaldehyde | Tosylhydrazide | m-Tolylboronic Acid | - | 1-Bromo-4-((3-methylbenzyl)methyl)benzene | 74 | mdpi.com |

| 4-Bromoacetophenone | Tosylhydrazide | o-Tolylboronic Acid | - | 1-Bromo-4-(1-(o-tolyl)ethyl)benzene | 92 | mdpi.com |

| 4-Bromoacetophenone | Tosylhydrazide | Naphthalene-2-ylboronic acid | - | 1-Bromo-4-(1-(naphthalen-2-yl)ethyl)benzene | 83 | mdpi.com |

Cross-Coupling Reactions with Terminal Alkynes and Aryl Halides

This compound is also a valuable partner in palladium-catalyzed three-component cross-coupling reactions with terminal alkynes and aryl halides. acs.org This process allows for the simultaneous formation of a Csp2–Csp3 bond and a Csp–Csp3 bond. acs.org The mechanism is believed to proceed through a sequence of palladium carbene migratory insertion, transmetalation, and reductive elimination. acs.org This methodology provides a powerful tool for the synthesis of highly substituted carbon frameworks from readily available starting materials. acs.org The use of N-tosylhydrazones, which generate diazo compounds in situ, has made this type of cross-coupling more practical and accessible in organic synthesis. acs.org

Palladium-Catalyzed Coupling with Nucleophiles (e.g., Methanol)

The versatility of this compound extends to palladium-catalyzed couplings with nucleophiles, such as methanol (B129727). In a ligand-controlled, three-component reaction, o-bromobenzaldehyde, an N-tosylhydrazone (which can be derived from 4-bromobenzaldehyde), and methanol can be coupled to form either a methyl 2-benzylbenzoic ester or a methyl ether, depending on the phosphine (B1218219) ligand used. researchgate.netacs.org The use of bidentate ligands like dppf or dppb favors the formation of the ester, while a monodentate ligand like P(o-tolyl)3 leads to the ether. acs.org This ligand-dependent chemoselectivity is attributed to the electronic effects of the ligand on the palladium center, which influences the reductive elimination step. acs.org This reaction showcases a high degree of control and offers access to different product classes from the same set of starting materials. acs.orgnih.gov

Direct Cross-Coupling via Activated C-H/Heteroatom-H Bonds

Recent advancements have demonstrated the utility of tosylhydrazones, including the derivative of 4-bromobenzaldehyde, in direct cross-coupling reactions involving the activation of C-H and heteroatom-H bonds. These reactions offer a more atom-economical approach to bond formation by avoiding the pre-functionalization of substrates. Palladium-catalyzed carbene bridging C–H activation has emerged as a powerful strategy. thieme-connect.com In these transformations, the diazo compound generated from the tosylhydrazone forms a palladium carbene intermediate, which can then participate in the functionalization of inert C-H bonds. thieme-connect.com

Complex Cyclization Transformations and Heterocycle Construction

Beyond coupling reactions, this compound is a key player in the synthesis of various heterocyclic structures through complex cyclization cascades. These reactions often involve the in situ generation of a reactive intermediate that undergoes subsequent intramolecular reactions to form ring systems.

A notable example is the [2 + 2 + 1] cycloaddition reaction of N-tosylhydrazones, tert-butyl nitrite (B80452) (TBN), and alkenes to synthesize isoxazolines. nih.govrsc.org In this process, the N-tosylhydrazone derived from 4-bromobenzaldehyde is a viable substrate. nih.govrsc.org The reaction is thought to proceed through the in situ formation of a nitronate from the coupling of the N-tosylhydrazone and TBN, followed by a cycloaddition with an alkene and subsequent elimination. nih.gov This methodology exhibits broad substrate scope and functional group tolerance, even allowing for the functionalization of complex bioactive molecules. nih.govrsc.org

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type | Reference |

| This compound | tert-Butyl Nitrite | Alkenes | CuCl2 | Isoxazolines | nih.govrsc.org |

| N-Tosylhydrazones | Bromophenols | - | Pd catalyst, CuOAc/O2 | 3-Arylbenzofurans | thieme-connect.com |

Furthermore, N-tosylhydrazones have been employed in the synthesis of 3-arylbenzofuran derivatives in a one-pot, sequential process. thieme-connect.com This transformation involves a Barluenga–Valdés cross-coupling followed by a radical cyclization, resulting in the formation of both C–O and C–C bonds. thieme-connect.com These examples underscore the significant potential of this compound as a versatile precursor for constructing diverse and complex heterocyclic scaffolds.

General Isoxazoline (B3343090) Synthesis via [2+2+1] Cycloaddition and Functional Group Compatibility

A noteworthy application of this compound is in the synthesis of isoxazolines through a [2+2+1] cycloaddition reaction. This method provides a practical and general route to a diverse range of isoxazolines, which are significant structural motifs in many bioactive molecules and pharmaceuticals. nih.govrsc.org The reaction typically involves the in situ generation of a diazo compound from this compound, which then reacts with an alkene and tert-butyl nitrite (TBN) in the presence of a copper catalyst. nih.gov

The reaction proceeds under mild conditions and exhibits broad functional group compatibility. nih.govrsc.org A variety of alkenes, including acrylates, styrenes, and even unactivated aliphatic alkenes, can be successfully employed in this transformation. nih.govscispace.com The functional group tolerance is a key advantage of this methodology, allowing for the synthesis of complex isoxazoline derivatives without the need for extensive protecting group strategies. For instance, functional groups such as esters, trifluoromethyl groups, and alkynes are well-tolerated under the reaction conditions. nih.gov

The utility of this method has been demonstrated in the late-stage functionalization of complex bioactive molecules. The N-tosylhydrazone derived from 4-bromobenzaldehyde has been successfully reacted with molecules like indomethacin, naproxen, pregnenolone, estrone, and ezetimibe (B1671841) to afford the corresponding isoxazolines in moderate to good yields. nih.govrsc.orgrsc.orgresearchgate.net This highlights the potential of this [2+2+1] cycloaddition strategy in drug discovery and development programs. nih.govrsc.org

| Reactant 1 | Reactant 2 | Catalyst | Product | Yield (%) | Reference |

| This compound | Ethyl acrylate (B77674) | CuCl₂ | Ethyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate | 85 | nih.govrsc.org |

| This compound | Styrene (B11656) | CuCl₂ | 3-(4-Bromophenyl)-5-phenyl-4,5-dihydroisoxazole | 65 | nih.gov |

| This compound | Indomethacin | CuCl₂ | Indomethacin-derived isoxazoline | 60 | nih.govrsc.orgrsc.orgresearchgate.net |

| This compound | Naproxen | CuCl₂ | Naproxen-derived isoxazoline | 58 | nih.govrsc.orgrsc.orgresearchgate.net |

[3+2] Cycloaddition for Pyrazoline Formation

This compound is a key precursor for the generation of 4-bromophenyldiazomethane, an unstabilized diazo compound that can readily undergo [3+2] cycloaddition reactions with electron-poor alkenes to furnish 2-pyrazolines. cam.ac.uk This transformation is a powerful tool for the synthesis of this important class of five-membered nitrogen-containing heterocycles. cam.ac.ukpjsir.org

An automated continuous flow chemistry approach has been developed for the assembly of a library of 2-pyrazolines, utilizing 4-bromobenzaldehyde as a starting material. cam.ac.uk In this process, the aldehyde is first converted to the corresponding hydrazone, which is then oxidized with manganese dioxide (MnO₂) to generate the diazo intermediate. This reactive species is then immediately trapped in a [3+2] cycloaddition with an alkene. cam.ac.uk This automated setup allows for the rapid synthesis and diversification of pyrazoline derivatives. cam.ac.uk

The reaction tolerates a variety of electron-deficient alkenes, such as acrylonitrile, providing access to a range of substituted pyrazolines. cam.ac.uk The scalability of this continuous flow process has also been demonstrated, highlighting its potential for the large-scale production of these heterocyclic compounds. cam.ac.uk

| Reactant 1 | Reactant 2 | Key Reagent | Product | Yield (%) | Reference |

| 4-Bromobenzaldehyde | Acrylonitrile | Tosylhydrazide, MnO₂ | 3-(4-Bromophenyl)-4,5-dihydro-1H-pyrazole-5-carbonitrile | 73 (scaled out) | cam.ac.uk |

Synthesis of Lactones and Lactams through Metal Carbene Migratory Insertion/Rearrangements

The generation of metal carbene species from this compound opens up avenues for the synthesis of lactones and lactams through migratory insertion and rearrangement reactions. acs.org Palladium-catalyzed reactions of N-tosylhydrazones have been effectively used for the construction of medium-sized lactones. researchgate.net This is achieved through a palladium carbene migratory C–H bond activation cascade. researchgate.netthieme-connect.com

While direct examples solely featuring this compound for both components of the dimerization are not explicitly detailed, the methodology has been shown to be effective for a range of substituted benzaldehyde-derived N-tosylhydrazones, including those with halogen substituents. researchgate.netthieme-connect.com The reaction involves the formal dimerization of two different benzaldehyde (B42025) derivatives, one of which is a 2-bromobenzaldehyde, to construct dibenzo-fused seven-membered lactones in good yields. researchgate.netthieme-connect.com This process showcases the utility of metal carbene chemistry for the synthesis of complex cyclic structures.

The proposed mechanism involves the formation of a palladium carbene from the N-tosylhydrazone, followed by migratory insertion and a 1,4-palladium shift, leading to the desired lactone product. researchgate.netthieme-connect.com This strategy has been successfully applied to the late-stage modification of complex molecules, underscoring its synthetic utility. researchgate.net

Construction of 1,2,3-Thiadiazoles

This compound can be effectively converted into 4-(4-bromophenyl)-1,2,3-thiadiazole (B1266495) through cyclization reactions. One of the classical methods for this transformation is the Hurd-Mori synthesis, which involves the reaction of an N-tosylhydrazone with thionyl chloride. wikipedia.orgsoton.ac.uk

More recently, an iodine/DMSO-catalyzed cyclization of N-tosylhydrazones with elemental sulfur has been developed for the synthesis of 4-aryl-1,2,3-thiadiazoles. nih.gov This method offers a metal-free and oxidant-free approach, with DMSO serving as both the solvent and the oxidant to regenerate the iodine catalyst. nih.gov The reaction proceeds under relatively mild conditions and demonstrates a broad substrate scope. nih.gov

Furthermore, a one-pot, three-component protocol has been established, allowing for the direct synthesis of 4-aryl-1,2,3-thiadiazoles from the corresponding aryl ketone, tosylhydrazide, and elemental sulfur, thus avoiding the isolation of the intermediate N-tosylhydrazone. nih.gov This streamlined approach enhances the efficiency and step-economy of the synthesis. nih.govmdpi.com

Cascade Cyclization for 2H-Chromenes and 2H-Quinolines

The reactivity of this compound can be harnessed in cascade cyclization reactions to construct more complex heterocyclic frameworks such as 2H-chromenes and 2H-quinolines. While specific examples detailing the use of this compound in all cited instances are not prevalent, the general reactivity patterns of N-tosylhydrazones suggest its applicability in these transformations.

For instance, the synthesis of 4-aryl-2-quinolones has been reported through a palladium-catalyzed reaction of o-iodoanilines, N-tosylhydrazones, and carbon dioxide. nih.gov In this process, the N-tosylhydrazone is converted to a diazo compound, which then forms a palladium carbene intermediate. Subsequent migratory insertion, reaction with CO₂, and a 6π-electrocyclic reaction lead to the formation of the 2-quinolone core. nih.gov Given the tolerance of the reaction for various substituents on the N-tosylhydrazone, it is plausible that this compound could be a suitable substrate in this methodology.

[4+2] Cycloaddition with ortho-Quinone Methides

ortho-Quinone methides (o-QMs) are highly reactive intermediates that can participate in [4+2] cycloaddition reactions to form chromane (B1220400) and other related heterocyclic structures. mpg.denih.govdntb.gov.ua The in situ generation of o-QMs in the presence of a suitable dienophile is a common strategy for their utilization in synthesis.

While the direct [4+2] cycloaddition of an o-QM with a diazo compound generated from this compound is not extensively documented, the general principles of o-QM chemistry suggest the potential for such a reaction. N-tosylhydrazones have been employed in reactions with in situ generated o-QMs, leading to various cycloadducts. thieme-connect.com The outcome of such reactions can be influenced by the nature of the catalyst and the reaction conditions.

Insertion and Functionalization Reactions

This compound, as a precursor to a reactive diazo species, is a versatile substrate for a variety of insertion and functionalization reactions. The in situ generated diazo compound can undergo transition-metal-catalyzed cross-coupling reactions to form C-C, C-O, C-N, and C-S bonds. thieme-connect.com

Palladium-catalyzed cross-coupling reactions of N-tosylhydrazones with aryl halides and other coupling partners are well-established methods for the formation of new carbon-carbon bonds. mdpi.com The 4-bromo substituent on the aromatic ring of the tosylhydrazone can also serve as a handle for further functionalization through reactions such as Suzuki or Heck couplings, either before or after the transformation of the tosylhydrazone moiety.

Furthermore, the carbene generated from this compound can participate in insertion reactions into various X-H bonds (where X = C, N, O, S, Si). thieme-connect.com These reactions provide a direct method for the functionalization of a wide range of substrates. The broad reactivity profile of this compound makes it a powerful tool for the synthesis of a diverse array of functionalized molecules.

Carbene Insertion into Unsaturated Systems (e.g., Vinyl Halides)

One of the significant applications of palladium-catalyzed carbenes derived from tosylhydrazones is their insertion into unsaturated carbon-halogen bonds, such as those found in vinyl halides. While direct examples utilizing this compound are not extensively documented in the literature, the general mechanism provides a clear blueprint for its potential application.

The catalytic cycle is believed to commence with the oxidative addition of the vinyl halide to a low-valent palladium(0) catalyst, forming a vinylpalladium(II) intermediate. Subsequently, the diazo compound, generated from this compound, coordinates to this intermediate and, upon extrusion of dinitrogen, forms a palladium carbene. A migratory insertion of the vinyl group onto the carbene carbon leads to an allylpalladium species. This intermediate can then be trapped by a variety of nucleophiles. For instance, a proposed three-component coupling involving a vinyl halide, this compound, and an amine could generate functionalized allylamines.

A representative transformation is outlined below:

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| Vinyl Iodide | This compound | Pd(0) Complex | Substituted Allylic Amine |

This methodology offers a convergent approach to synthesizing complex allylic structures, with the bromine atom on the benzaldehyde moiety providing a handle for further synthetic manipulations through cross-coupling reactions.

Bridging C-H Activation for Complex Molecular Frameworks

A particularly powerful application of this compound lies in its use in palladium-catalyzed bridging C-H activation reactions. In these transformations, the carbene generated from the tosylhydrazone acts as a linchpin, facilitating the coupling of two otherwise unreactive C-H bonds to form complex polycyclic systems.

Isocoumarins: The synthesis of isocoumarins, a class of compounds with diverse biological activities, can be envisioned through a rhodium(III)-catalyzed C-H activation/annulation cascade. While the direct use of this compound is an area of ongoing research, the established methodology with related benzaldehydes provides a strong precedent. The reaction would likely involve the C-H activation of a substituted benzoic acid and subsequent annulation with the carbene derived from this compound.

Protoberberine Alkaloids: Similarly, the core structure of protoberberine alkaloids, which exhibit a wide range of pharmacological properties, can be constructed via C-H activation. A plausible synthetic route involves the Rh(III)-catalyzed reaction of a substituted benzaldehyde with an alkyne-amine. The adaptation of this methodology to use this compound as the carbene source would offer a novel and efficient entry into this important class of natural products.

Dibenzo-Fused ε-Lactams: A well-documented application of this compound is in the modular synthesis of dibenzo-fused ε-lactams. This palladium-catalyzed reaction proceeds via a bridging C-H activation mechanism. The reaction between an o-(pseudo)halo arylaldehyde and this compound demonstrates broad substrate scope and good functional group tolerance, providing access to a diverse library of these seven-membered lactams.

| Reactant 1 | Reactant 2 | Catalyst | Product |

| o-Bromobenzaldehyde | This compound | Pd(OAc)₂ / dppb | Dibenzo[b,f]azepin-6(5H)-one derivative |

This transformation highlights the synthetic power of using this compound to forge complex, fused ring systems from readily available starting materials.

Olefination and Alkynylation Methodologies

Beyond C-H activation, this compound is a valuable precursor for olefination and alkynylation reactions. These transformations provide access to valuable alkene and alkyne building blocks.

Olefination: Palladium-catalyzed olefination reactions using N-tosylhydrazones offer a powerful alternative to traditional methods like the Wittig reaction. The reaction of this compound with an aryl or vinyl halide in the presence of a palladium catalyst would be expected to yield the corresponding stilbene (B7821643) or substituted diene derivative. The mechanism likely involves the formation of a palladium carbene, migratory insertion, and subsequent β-hydride elimination.

| Reactant 1 | Reactant 2 | Catalyst | Product Type |

| This compound | Aryl Bromide | Pd(PPh₃)₄ | Substituted Stilbene |

Alkynylation: The alkynylation of this compound can be achieved through a palladium-catalyzed three-component coupling reaction with a terminal alkyne and an aryl halide. This process allows for the efficient construction of propargylarenes. The reaction proceeds through a palladium carbene migratory insertion, followed by transmetalation with the terminal alkyne and reductive elimination.

| Reactant 1 | Reactant 2 | Reactant 3 | Catalyst | Product Type |

| This compound | Terminal Alkyne | Aryl Iodide | Pd(0) Complex | 1,3-Diarylpropyne |

Carboborylation Reactions with Organoboronic Acids

A more recent and highly innovative application of tosylhydrazones is their participation in carboborylation reactions. While the direct carboborylation of this compound is an emerging area, photochemical methods developed for α,β-unsaturated tosylhydrazones provide a promising outlook.

This reaction involves the light-promoted reaction of the tosylhydrazone with an organoboronic acid in the presence of a base. This generates an allylic boronic acid intermediate that can be trapped with pinacol (B44631) to form the corresponding pinacol boronate. Adapting this methodology to this compound would likely involve its reaction with an organoboronic acid to generate a benzylic boronic ester. These products are highly valuable intermediates in organic synthesis, readily participating in Suzuki-Miyaura cross-coupling reactions.

| Reactant 1 | Reactant 2 | Conditions | Product Type |

| This compound | Alkylboronic Acid | Photochemical, Base | Benzylic Pinacol Boronate |

This approach would offer a novel and direct route to functionalized benzylic boronates, further expanding the synthetic utility of this compound.

Catalytic Systems Employed in Reactions of 4 Bromobenzaldehyde Tosylhydrazone

Transition Metal Catalysis

Transition metals play a pivotal role in activating 4-bromobenzaldehyde (B125591) tosylhydrazone for various bond-forming reactions. The metal center can interact with the diazo intermediate, generated from the tosylhydrazone, to form a metal-carbene species that undergoes further reaction. thieme-connect.com This section details the application of palladium, copper, and iron catalysts in transformations of 4-bromobenzaldehyde tosylhydrazone.

Palladium-Catalyzed Systems: Overview, Ligand Effects, and Substrate Scope

Palladium catalysis is a powerful tool for cross-coupling reactions involving N-tosylhydrazones. These reactions often proceed through the formation of a palladium-carbene intermediate, which can then undergo migratory insertion and subsequent transformations to form new carbon-carbon bonds. acs.org

A notable application is the three-component coupling reaction of an o-bromobenzaldehyde, an N-tosylhydrazone (such as the one derived from 4-bromobenzaldehyde), and an alcohol like methanol (B129727). thieme-connect.comnih.gov This method allows for the efficient, one-step synthesis of 2-benzylbenzoic acid derivatives. thieme-connect.com The choice of ligand in these palladium-catalyzed systems is crucial and can completely switch the reaction pathway. For instance, in the coupling of o-bromobenzaldehydes and N-tosylhydrazones, using Pd(OAc)₂ with the ligand dppf (1,1'-bis(diphenylphosphino)ferrocene) and K₂CO₃ as the base leads to the formation of methyl 2-benzylbenzoates. thieme-connect.com Conversely, switching the ligand to (o-tolyl)₃P with tBuOK as the base predominantly yields 2-(methoxy(phenyl)methyl)benzaldehydes. thieme-connect.com This demonstrates a clear ligand-controlled divergence in product selectivity.

The substrate scope for these reactions is generally broad. Palladium-catalyzed couplings have been shown to be effective with various N-tosylhydrazones, and electronic effects on the aromatic ring of the tosylhydrazone appear to have a minimal impact on the reaction yield. thieme-connect.com Furthermore, palladium catalysts, such as Pd(OAc)₂ with PCy₃·HBF₄, are employed in one-pot, multi-component reactions where 4-bromobenzaldehyde is first converted in situ to its tosylhydrazone, which then undergoes a reductive coupling with an arylboronic acid, followed by a Suzuki coupling at the bromo-position to build complex molecular architectures like 4-benzyl-1,1′-biphenyl derivatives. mdpi.com

Table 1: Ligand-Dependent Product Selectivity in a Palladium-Catalyzed Three-Component Reaction

| Catalyst | Ligand | Base | Major Product |

|---|---|---|---|

| Pd(OAc)₂ | dppf | K₂CO₃ | Methyl 2-benzylbenzoate |

| Pd(OAc)₂ | (o-tolyl)₃P | tBuOK | 2-(methoxy(phenyl)methyl)benzaldehyde |

Data sourced from a general method for the formation of 2-benzylbenzoic acid derivatives. thieme-connect.com

Copper-Catalyzed Systems in Cycloadditions

Copper catalysts are particularly effective in promoting cycloaddition reactions with this compound. A significant example is the [2+2+1] cycloaddition involving an N-tosylhydrazone, tert-butyl nitrite (B80452) (TBN), and an alkene to synthesize isoxazolines. nih.govrsc.org This reaction represents a novel approach that does not rely on the traditional generation of nitrile oxides. scispace.comresearchgate.net

In a typical procedure, the N-tosylhydrazone of 4-bromobenzaldehyde is reacted with an alkene and TBN in the presence of a copper(II) chloride (CuCl₂) catalyst and a ligand such as tetramethylethylenediamine (TMEDA). nih.govrsc.org The reaction proceeds under mild conditions and demonstrates remarkable functional group tolerance. nih.govrsc.org A variety of substituted benzaldehydes, including those with electron-donating and electron-withdrawing groups, are viable substrates, providing the desired isoxazoline (B3343090) products in moderate to excellent yields. nih.gov The methodology has been successfully applied to the functionalization of complex and bioactive molecules, reacting the tosylhydrazone of 4-bromobenzaldehyde with molecules like indomethacin, naproxen, and estrone. thieme-connect.comrsc.org

The choice of copper salt can influence the reaction yield, with CuBr showing slightly better results than CuCl₂ in some instances, while CuI and Cu(OAc)₂ are less effective. nih.gov The base/ligand is also critical, with TMEDA being indispensable for optimal reaction efficiency. rsc.org

Table 2: Copper-Catalyzed [2+2+1] Cycloaddition with this compound

| Alkene Substrate | Copper Catalyst (10 mol%) | Base/Ligand | Yield (%) |

|---|---|---|---|

| Ethyl acrylate (B77674) | CuCl₂ | TMEDA | 85 |

| Ethyl acrylate | CuBr | TMEDA | 83 |

| Ethyl acrylate | CuI | TMEDA | 56 |

| Ethyl acrylate | Cu(OAc)₂ | TMEDA | 58 |

| Ethyl acrylate | CuCl₂ | DABCO | 68 |

Reaction conditions: N-tosylhydrazone generated in situ from 4-bromobenzaldehyde, alkene (0.50 mmol), catalyst, TMEDA (0.75 mmol), and TBN (2.0 mmol) in THF at 65 °C for 24 h. nih.gov

Iron-Catalyzed Cyclopropanation Reactions

Iron catalysts, particularly iron porphyrin complexes, are known to catalyze carbene transfer reactions such as cyclopropanation and X-H insertion. nih.gov These reactions utilize N-tosylhydrazones as carbene precursors. For example, iron(III) tetraphenylporphyrin (B126558) chloride (Fe(TPP)Cl) has been used to catalyze the insertion of benzylic carbenes, generated from tosylhydrazones, into Si-H bonds to furnish silanes in high yields. thieme-connect.com

While many studies describe these reactions in a general context, the methodology is applicable to a range of tosylhydrazones, including those derived from substituted benzaldehydes like 4-bromobenzaldehyde. The cyclopropanation of alkenes is a key transformation catalyzed by these iron systems. nih.gov For instance, Fe(TPP)Cl can catalyze the cyclopropanation of styrene (B11656) derivatives with ethyl diazoacetate (a carbene precursor functionally similar to the diazo species from a tosylhydrazone) in aqueous media, even in the presence of living microorganisms, highlighting the catalyst's stability and potential for biocompatible reactions. nih.gov Given the broad substrate scope of N-tosylhydrazones in carbene transfer reactions, this compound is a suitable substrate for these iron-catalyzed cyclopropanation protocols. thieme-connect.comnih.gov

Metal-Free and Other Catalytic Approaches (e.g., Iodine/DMSO Systems)

While transition metals are dominant catalysts, reactions of this compound can also proceed under metal-free conditions. The decomposition of N-tosylhydrazones to form diazo compounds can be initiated simply by a base, without the need for a metal catalyst. thieme-connect.com

Interestingly, the copper-catalyzed [2+2+1] cycloaddition to form isoxazolines can proceed to a significant extent even in the absence of the CuCl₂ catalyst, although the presence of the base TMEDA was found to be crucial for the reaction's efficiency. rsc.org This suggests a plausible metal-free pathway where the base facilitates the formation of the diazo intermediate, which then reacts with tert-butyl nitrite and the alkene. nih.govrsc.org Computational studies support a mechanism where the diazo compound, generated in situ, undergoes a nucleophilic substitution with TBN to form a nitronate, which then participates in the cycloaddition. rsc.org

Specific catalytic systems like iodine/DMSO are not prominently reported in the context of this compound. However, other metal-free catalytic systems exist. For instance, N-tosylhydrazonoyl chlorides, formed in situ from N-tosylhydrazones in the presence of N-chlorosuccinimide (NCS), can undergo reactions catalyzed by a Lewis acid like scandium(III) triflate (Sc(OTf)₃) to produce heterocycles. thieme-connect.com These examples underscore the versatility of this compound as a reactant that can be activated through various catalytic modes beyond traditional transition metal catalysis.

Computational and Theoretical Studies on the Reactivity of 4 Bromobenzaldehyde Tosylhydrazone and Its Intermediates

Density Functional Theory (DFT) Investigations of Reaction Pathways

DFT calculations have been instrumental in mapping the plausible reaction pathways for the transformation of 4-bromobenzaldehyde (B125591) tosylhydrazone. A notable example is its reaction with tert-butyl nitrite (B80452) and an alkene to form isoxazolines. Theoretical investigations have detailed a multi-step mechanism that begins with the in situ generation of a diazo compound from the tosylhydrazone. scispace.comrsc.orgnih.gov

The proposed catalytic cycle, supported by DFT calculations, involves the following key steps:

Condensation: The initial step is the formation of 4-bromobenzaldehyde tosylhydrazone (A) from 4-bromobenzaldehyde and tosylhydrazine. rsc.orgrsc.org

Diazo Compound Formation: In the presence of a base, such as tetramethylethylenediamine (TMEDA), the tosylhydrazone (A) is converted into the corresponding diazo compound (B). rsc.orgrsc.org

Nitronate Generation: The diazo compound (B) is then captured by tert-butyl nitrite (TBN) to form a nitronate intermediate (C). This step is often facilitated by a catalyst, such as copper(II) chloride (CuCl₂). rsc.orgrsc.org

[3+2] Cycloaddition: The generated nitronate (C) undergoes a [3+2] cycloaddition reaction with an alkene to yield a nitroso acetal (B89532) intermediate (D). rsc.orgrsc.org

Final Product Formation: The final step involves the elimination of a tert-butyloxy group from the nitroso acetal (D) to afford the desired isoxazoline (B3343090) product. rsc.orgrsc.org

Computational studies have explored both catalyzed and uncatalyzed pathways, providing a comprehensive picture of the reaction landscape. nih.gov

Analysis of Energy Profiles for Key Intermediate Formation and Transition States

The energy profiles calculated using DFT provide quantitative data on the feasibility of the proposed reaction pathways. These profiles map the relative energies of reactants, intermediates, transition states, and products.

Uncatalyzed Reaction Pathway:

In the absence of a copper catalyst, computational studies show that the reaction begins with the formation of a diazo compound (INT1) from this compound. This diazo intermediate then undergoes a nucleophilic substitution reaction with tert-butyl nitrite. This proceeds through a transition state (TS1) to form a nitronate intermediate (INT2) and release nitrogen gas. nih.gov The subsequent [3+2] cycloaddition of the nitronate (INT2) with an alkene, such as ethyl acrylate (B77674), proceeds through a concerted transition state (TS2b) to form a five-membered ring intermediate (INT3). nih.gov

| Species | Description | Relative Energy (kcal/mol) | Key Bond Distances (Å) |

|---|---|---|---|

| INT1 + TBN | Initial diazo intermediate and tert-butyl nitrite | 0.0 | - |

| TS1 | Transition state for nitronate formation | 20.3 | C¹⋯N¹ = 1.92, C¹⋯N² = 1.39 |

| INT2 + N₂ | Nitronate intermediate and nitrogen gas | -45.0 | - |

| TS2b | Transition state for [3+2] cycloaddition | -28.7 | C¹⋯C² = 2.12, O¹⋯C³ = 2.34 |

| INT3 | Cyclized five-membered ring intermediate | -50.6 | - |

Copper-Catalyzed Reaction Pathway:

| Species | Description | Relative Energy (kcal/mol) |

|---|---|---|

| INT1 + CuCl₂ | Initial diazo intermediate and copper catalyst | 0.0 |

| INT2' | Copper-coordinated complex | -10.4 |

| TS1' | Transition state for N₂ release | 1.5 |

| INT3' + N₂ | Copper-carbene intermediate and nitrogen | -40.8 |

| TS2' | Transition state for nucleophilic attack of TBN | -31.9 |

| INT4' | Intermediate after TBN attack | -57.0 |

| TS3' | Transition state for nitronate formation and catalyst regeneration | -42.5 |

| INT2 + CuCl₂ | Nitronate intermediate and regenerated copper catalyst | -67.6 |

Theoretical Elucidation of Reactivity and Selectivity Factors

Theoretical calculations have been crucial in explaining the reactivity and selectivity observed in reactions involving this compound.

Role of the Catalyst: The energy profiles clearly demonstrate the catalytic role of CuCl₂. It lowers the activation energy for the formation of the nitronate intermediate, making the reaction more efficient. rsc.org The calculated energy barrier for nitrogen release is significantly lower in the catalyzed pathway compared to the uncatalyzed one.

Reaction Selectivity: DFT calculations have also been used to explore alternative reaction pathways and explain the observed chemoselectivity. For instance, the possibility of forming a nitrile oxide intermediate was investigated. The calculated activation energy for the formation of the nitrile oxide was found to be higher than that for the [3+2] cycloaddition of the nitronate, suggesting that the nitronate pathway is more favorable. nih.gov This is consistent with experimental observations where nitrile oxide-derived products were not detected. nih.gov

Furthermore, in reactions involving palladium catalysts, DFT has been used to understand the chemoselectivity between different coupling products. The electronic properties of ligands on the palladium catalyst have been shown to influence the reaction outcome, favoring one pathway over another by altering the energy barriers of key reductive elimination steps.

Methodological Advancements and Scalability in Research Involving 4 Bromobenzaldehyde Tosylhydrazone

Strategies for In Situ Generation and Direct Utilization of Reactive Intermediates

A significant advancement in the use of 4-bromobenzaldehyde (B125591) tosylhydrazone involves strategies where it is either generated in situ and used immediately or employed as a stable precursor for the in situ generation of other highly reactive intermediates, such as diazo compounds and nitronates. thieme-connect.comscispace.com This approach circumvents the need to handle potentially unstable diazo compounds, making the processes safer and more practical. thieme-connect.com

One prominent strategy involves the one-pot, multi-component reaction of 4-bromobenzaldehyde, N-tosylhydrazide, and other reagents. For instance, a method for synthesizing 4-benzyl-1,1′-biphenyl derivatives begins with the in situ formation of the tosylhydrazone from 4-bromobenzaldehyde and tosylhydrazide. mdpi.com This intermediate then undergoes a reductive coupling with an arylboronic acid, followed by a palladium-catalyzed Suzuki coupling with a second arylboronic acid, all within a single reaction vessel. mdpi.com

Another key application is in [2+2+1] cycloaddition reactions to construct isoxazolines. In this process, 4-bromobenzaldehyde tosylhydrazone is generated in situ and reacts with tert-butyl nitrite (B80452) (TBN). nih.govrsc.org This coupling, often catalyzed by a copper salt, generates a reactive nitronate intermediate. nih.gov The nitronate then undergoes a cycloaddition with an alkene, yielding the desired isoxazoline (B3343090) product. scispace.comnih.gov This methodology is noted for its wide substrate scope and tolerance of various functional groups, even in complex bioactive molecules. scispace.comnih.gov

Computational and experimental studies suggest the mechanism involves the initial formation of a diazo compound from the tosylhydrazone, which then reacts with TBN to form the nitronate, releasing nitrogen gas in the process. nih.govrsc.org

| Reaction Type | Starting Materials | Key Intermediate (In Situ) | Catalyst/Reagent | Product Type | Reference |

|---|---|---|---|---|---|

| Reductive/Suzuki Coupling | 4-Bromobenzaldehyde, N-Tosylhydrazide, Arylboronic Acids | This compound | Pd(OAc)₂, PCy₃·HBF₄, K₂CO₃ | 4-Benzyl-1,1'-biphenyls | mdpi.com |

| [2+2+1] Cycloaddition | 4-Bromobenzaldehyde, N-Tosylhydrazide, Alkene, TBN | Diazo Compound, Nitronate | CuCl₂, TMEDA | Isoxazolines | nih.govrsc.org |

| Homoallylic Alcohol Synthesis | 4-Bromobenzaldehyde, Vinyl Boronic Acid, TMSCHN₂ | Allylic Boronic Acid | (Metal-Free) | Homoallylic Alcohols | rsc.org |

Development of Continuous Flow and Automated Synthesis Platforms

The principles of using 4-bromobenzaldehyde as a precursor to reactive intermediates have been successfully translated to modern synthesis platforms, such as continuous flow and automated systems. These technologies offer enhanced control over reaction parameters, improved safety for handling unstable intermediates, and potential for process intensification. rsc.org

A fully automated, multi-step continuous flow system has been developed for the synthesis of 2-pyrazolines. rsc.org In a proof-of-concept experiment, a solution of 4-bromobenzaldehyde was mixed with a hydrazine (B178648) solution in a heated reactor coil to generate the corresponding hydrazone in situ. This stream was then passed through a packed column of manganese dioxide (MnO₂) to effect oxidation to the diazo intermediate. The generated diazo compound was then combined with a selected alkene in a subsequent step to perform a [3+2] cycloaddition, yielding the 2-pyrazoline (B94618) product. The entire process, from reagent selection to product collection, was automated, enabling the creation of a small compound library efficiently. rsc.org

Similarly, a continuous flow approach has been demonstrated for the multicomponent synthesis of homoallylic alcohols using 4-bromobenzaldehyde, a vinyl boronic acid, and trimethylsilyldiazomethane (B103560) (TMSCHN₂). rsc.org This metal-free process showcases the robustness of using flow chemistry to handle reactive species and rapidly synthesize a range of products with good to excellent yields. rsc.org The advantages of flow processing, including superior heat and mass transfer, often lead to higher reaction rates and yields compared to traditional batch methods. beilstein-journals.org

| Product Class | Key Reagents | Flow System Description | Key Advantages | Reference |

|---|---|---|---|---|

| 2-Pyrazolines | 4-Bromobenzaldehyde, Hydrazine, MnO₂, Alkene | Fully automated system with pumps, heated coils, a packed-bed reactor (MnO₂), and switching valves for reagent selection and collection. | Automated library synthesis, safe in situ generation of diazo intermediate, efficient cycloaddition. | rsc.org |

| Homoallylic Alcohols | 4-Bromobenzaldehyde, Vinyl Boronic Acid, TMSCHN₂ | System of pumps mixing reagent solutions through a reactor coil. | Rapid, scalable, metal-free synthesis with good-to-excellent yields. | rsc.org |

Demonstration of Gram-Scale Synthetic Applications

A crucial aspect of validating any synthetic methodology is its scalability. Several processes involving this compound or its direct precursors have been successfully conducted on a gram scale, demonstrating their practical utility for preparing significant quantities of material.

The [2+2+1] cycloaddition for producing isoxazolines has been effectively scaled up. scispace.com In one example, the reaction starting with 26 mmol of 4-bromobenzaldehyde and 20 mmol of ethyl acrylate (B77674) was performed to produce the corresponding isoxazoline product in an 85% yield, showing no significant loss in efficiency compared to the 0.5 mmol scale reaction. This highlights the robustness and practical applicability of the method for larger-scale synthesis. scispace.com

Furthermore, multi-step, one-pot procedures have also proven amenable to scale-up. The synthesis of a 4-benzyl-1,1′-biphenyl derivative, which proceeds via the in situ formation of a tosylhydrazone, was successfully performed using 5 mmol of the starting carbonyl compound, yielding 1.254 grams of the final product with an 88% yield. mdpi.com While the specific example scaled was with 4-bromoacetophenone, the study established that 4-bromobenzaldehyde is also a competent substrate in the same reaction system. mdpi.com The ability to perform such transformations on a gram scale underscores their potential for applications in medicinal chemistry and materials science where larger quantities of compounds are often required. researchgate.netmdpi.com

| Reaction Type | Starting Material (Scale) | Product | Yield | Product Quantity | Reference |

|---|---|---|---|---|---|

| [2+2+1] Cycloaddition | 4-Bromobenzaldehyde (26 mmol) | Ethyl 3-(4-bromophenyl)-4,5-dihydroisoxazole-5-carboxylate | 85% | Not specified, but scale is preparative | scispace.com |

| Reductive/Suzuki Coupling | 4-Bromoacetophenone (5 mmol)* | 4-(3-Methylbenzyl)-3'-methyl-1,1'-biphenyl | 88% | 1.254 g | mdpi.com |

*Reaction performed on 4-bromoacetophenone, but the methodology was shown to be applicable to 4-bromobenzaldehyde.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for preparing 4-bromobenzaldehyde tosylhydrazone?

The synthesis typically involves the condensation of 4-bromobenzaldehyde with p-toluenesulfonyl hydrazide. Key parameters include:

- Reagents : Use p-toluenesulfonyl hydrazide in stoichiometric amounts with 4-bromobenzaldehyde.

- Solvents : Ethanol or methanol is preferred for solubility and reaction homogeneity.

- Catalysts : Acetic acid or pyridine can accelerate the reaction by protonating the aldehyde or deprotonating the hydrazide, respectively .

- Conditions : Reactions are typically refluxed (~80°C) for 1–2 hours, followed by cooling to precipitate the product. Yields can exceed 70% with proper stoichiometric control .

Q. What purification methods ensure high purity of this compound?

- Recrystallization : Use ethanol or ethyl acetate for recrystallization to remove unreacted starting materials.

- Column Chromatography : Silica gel chromatography with hexane/ethyl acetate (3:1) eluent resolves impurities, especially when synthesizing derivatives .

- Analytical Validation : Confirm purity via TLC (Rf ~0.5 in hexane/ethyl acetate) and HPLC (>95% purity) .

Advanced Research Questions

Q. How do reaction conditions (e.g., solvent, base) influence the stereochemical outcomes of tosylhydrazone-derived intermediates?

- Solvent Effects : Polar aprotic solvents like DMF or acetonitrile stabilize intermediates and enhance reaction rates, while protic solvents (e.g., ethanol) favor precipitation .

- Base Selection : Sodium salts of tosylhydrazones yield higher epoxidation efficiency (~90% selectivity) compared to lithium or potassium salts due to improved solubility and reactivity .

- Temperature Control : Elevated temperatures (60–80°C) accelerate diazo compound generation but may promote side reactions; lower temperatures (0–25°C) improve stereocontrol in asymmetric syntheses .

Q. What mechanistic insights explain competing pathways in tosylhydrazone decomposition (e.g., carbene vs. concerted mechanisms)?

- Carbene Intermediates : Tosylhydrazone salts decompose via base-mediated elimination to generate diazo compounds, which form metal-carbene intermediates in catalytic cycles (e.g., Rh or Pd catalysis) .

- Steric and Electronic Effects : Bulky substituents on the aldehyde moiety hinder carbene formation, favoring alternative pathways like nucleophilic substitution (observed in C-glycosyl syntheses) .

- Spectroscopic Evidence : In situ NMR and DFT studies confirm the intermediacy of carbenes in reactions producing epoxides or cyclopropanes .

Q. How does the tosylhydrazone group modulate biological activity in derivatives?

- Structure-Activity Relationships (SAR) : The tosylhydrazone group enhances hydrogen bonding with enzyme active sites (e.g., AKR1B10 inhibition), while electron-withdrawing substituents (e.g., bromine) improve metabolic stability .

- Case Study : Derivatives with this compound moieties exhibit potent inhibitory effects on tyrosyl-DNA-phosphodiesterase 1 (IC50 < 1 µM), attributed to π-π stacking and halogen bonding .

Data Contradiction and Optimization

Q. Why do discrepancies arise in reported yields for tosylhydrazone-based coupling reactions?

- Impurity Profiles : Residual moisture or acidic impurities can deplete diazo intermediates, reducing yields. Anhydrous conditions and molecular sieves mitigate this .

- Catalyst Loading : Sub-optimal Rh or Pd catalyst concentrations (<1 mol%) lead to incomplete conversions. Systematic DoE (Design of Experiments) optimizes loadings .

- Substrate Limitations : Electron-deficient aldehydes (e.g., nitro-substituted) exhibit lower reactivity due to reduced nucleophilicity, requiring adjusted conditions .

Q. How can competing reactions (e.g., azine formation) be minimized during tosylhydrazone synthesis?

- Kinetic Control : Slow addition of hydrazide reagents prevents dimerization.

- pH Modulation : Buffered conditions (pH 6–7) suppress azine formation, which predominates under strongly acidic or basic conditions .

Methodological Recommendations

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.